molecular formula C12H12ClN3 B067079 2-(4,5-dihydro-1H-imidazol-2-yl)quinoline;hydrochloride CAS No. 187173-05-3

2-(4,5-dihydro-1H-imidazol-2-yl)quinoline;hydrochloride

Cat. No.: B067079
CAS No.: 187173-05-3
M. Wt: 233.69 g/mol
InChI Key: DDFHQXAQWZWRSQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

BU 224 hydrochloride is a selective ligand of the imidazoline I2 receptor . This receptor is the primary receptor for clonidine and other imidazolines . It is an allosteric binding site of monoamine oxidase and plays a critical role in neuroprotection and pain modulation .

Mode of Action

BU 224 hydrochloride interacts with its target, the imidazoline I2 receptor, in a selective manner . It is known to antagonize the effects of imidazoline ligands on morphine antinociception . This suggests that BU 224 hydrochloride may modulate the activity of the imidazoline I2 receptor, thereby influencing the receptor’s role in pain modulation .

Biochemical Pathways

The imidazoline I2 receptor is involved in various biochemical pathways, including those related to neuroprotection and pain modulation . In the rat forced swim test (FST), BU224 significantly inhibited immobility and increased mild swimming . Also, BU224 increased adrenocorticotrophic hormone (ACTH) response to FST and 5-hydroxytryptamine (5-HT) levels in the frontal cortex and reduced 5-HT turnover in the hypothalamus and frontal cortex .

Pharmacokinetics

It is known that the compound is soluble in dmso .

Result of Action

BU 224 hydrochloride has been shown to have significant effects in various experimental models. For instance, in the rat forced swim test (FST), BU224 significantly inhibited immobility and increased mild swimming . It also increased adrenocorticotrophic hormone (ACTH) response to FST and 5-hydroxytryptamine (5-HT) levels in the frontal cortex and reduced 5-HT turnover in the hypothalamus and frontal cortex . These results suggest that BU224 has antidepressant-like activity .

Chemical Reactions Analysis

BU 224 hydrochloride undergoes various chemical reactions, including:

Properties

IUPAC Name

2-(4,5-dihydro-1H-imidazol-2-yl)quinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3.ClH/c1-2-4-10-9(3-1)5-6-11(15-10)12-13-7-8-14-12;/h1-6H,7-8H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDFHQXAQWZWRSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)C2=NC3=CC=CC=C3C=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901019114
Record name 2-(4,5-Dihydro-1H-imidazol-2-yl)quinoline;hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901019114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205437-64-5
Record name 2-(4,5-Dihydro-1H-imidazol-2-yl)quinoline;hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901019114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4,5-dihydro-1H-imidazol-2-yl)quinoline;hydrochloride
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2-(4,5-dihydro-1H-imidazol-2-yl)quinoline;hydrochloride
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2-(4,5-dihydro-1H-imidazol-2-yl)quinoline;hydrochloride
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2-(4,5-dihydro-1H-imidazol-2-yl)quinoline;hydrochloride
Reactant of Route 6
2-(4,5-dihydro-1H-imidazol-2-yl)quinoline;hydrochloride

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